Calcium phosphate, tetra

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is the most basic of the calcium phosphates and has a calcium-to-phosphorus ratio of 2, making it the most phosphorus-poor phosphate . This compound is found naturally as the mineral hilgenstockite, which forms in industrial phosphate-rich slag . Tetracalcium phosphate is used in various applications, including medical and dental fields, due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetracalcium phosphate cannot be prepared in aqueous solutions because any precipitates with the correct calcium-to-phosphorus ratio contain hydroxide ions in apatitic phases . Instead, solid-state reactions are used. One common method involves reacting calcium hydrogen phosphate (CaHPO₄) with calcium carbonate (CaCO₃) at high temperatures (1450-1500°C) for up to 12 hours . The reaction is as follows: [ 2 \text{CaHPO}_4 + 2 \text{CaCO}_3 \rightarrow \text{Ca}_4(\text{PO}_4)_2\text{O} + 2 \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, tetracalcium phosphate is often produced as a by-product in plasma-sprayed hydroxyapatite coatings used for metal implants . The compound is metastable, so the molten reaction mixture must be rapidly quenched to prevent the formation of other compounds such as tricalcium phosphate (Ca₃(PO₄)₂), calcium oxide (CaO), and calcium carbonate (CaCO₃) .

Analyse Des Réactions Chimiques

Types of Reactions

Tetracalcium phosphate undergoes several types of chemical reactions, including hydrolysis and solid-state reactions. It is stable in water at room temperature for up to four weeks but hydrolyzes to hydroxyapatite and calcium hydroxide at higher temperatures . The hydrolysis reaction is as follows: [ 3 \text{Ca}_4(\text{PO}_4)_2\text{O} + 3 \text{H}_2\text{O} \rightarrow 2 \text{Ca}_5(\text{PO}_4)_3(\text{OH}) + 2 \text{Ca}(\text{OH})_2 ]

Common Reagents and Conditions

Common reagents used in reactions with tetracalcium phosphate include calcium hydrogen phosphate and calcium carbonate. The reactions typically require high temperatures (above 1300°C) and rapid quenching to maintain the desired phase .

Major Products Formed

The major products formed from reactions involving tetracalcium phosphate include hydroxyapatite (Ca₅(PO₄)₃(OH)) and calcium hydroxide (Ca(OH)₂) . These products are significant in medical applications, particularly in bone repair and regeneration.

Applications De Recherche Scientifique

Chemistry

In chemistry, tetracalcium phosphate is used as a precursor for synthesizing other calcium phosphates, such as hydroxyapatite, which is essential in various chemical processes .

Biology and Medicine

Tetracalcium phosphate is widely used in the medical field, particularly in bone regeneration and repair. It is a component of some calcium phosphate cements used to repair bone defects . The compound’s osteoconductive properties make it suitable for promoting bone growth and healing .

Industry

In industrial applications, tetracalcium phosphate is used in the production of fertilizers due to its higher solubility compared to other calcium phosphates . It is also used in the manufacturing of dental cements and coatings for metal implants .

Mécanisme D'action

Tetracalcium phosphate exerts its effects primarily through the release of calcium and phosphate ions. These ions play a crucial role in bone homeostasis and remineralization . In medical applications, the compound provides a source of calcium and phosphate ions that support bone regeneration and repair . The molecular targets and pathways involved include the activation of osteoblasts and osteoclasts, which are essential for bone formation and resorption .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroxyapatite (Ca₅(PO₄)₃(OH)): A calcium phosphate with a Ca/P ratio of 1.67, widely used in bone repair and dental applications.

Tricalcium Phosphate (Ca₃(PO₄)₂): A calcium phosphate with a Ca/P ratio of 1.5, used in bone grafts and as a food additive.

Dicalcium Phosphate (CaHPO₄): A calcium phosphate with a Ca/P ratio of 1, used in animal feed and as a dietary supplement.

Uniqueness

Tetracalcium phosphate is unique due to its high calcium-to-phosphorus ratio and its ability to form hydroxyapatite under physiological conditions . This property makes it particularly valuable in medical applications for bone regeneration and repair . Additionally, its higher solubility compared to other calcium phosphates enhances its effectiveness in various industrial applications .

Propriétés

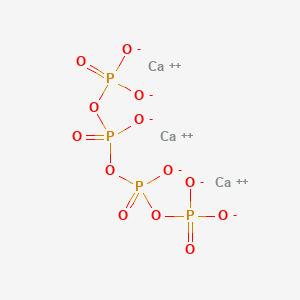

Formule moléculaire |

Ca3O13P4 |

|---|---|

Poids moléculaire |

452.12 g/mol |

Nom IUPAC |

tricalcium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/3Ca.H6O13P4/c;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q3*+2;/p-6 |

Clé InChI |

YSJNWPJHMDWGAA-UHFFFAOYSA-H |

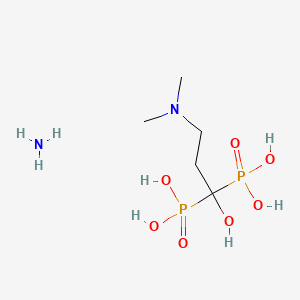

SMILES canonique |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)

![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)